4-Chlorodecahydroquinoline
Overview
Description
4-Chlorodecahydroquinoline is a heterocyclic organic compound that belongs to the class of quinolines It is characterized by a decahydroquinoline ring system with a chlorine atom attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorodecahydroquinoline typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of 4-chloroquinoline using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{4-Chloroquinoline} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of recyclable catalysts and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorodecahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a catalyst like Pd/C.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated decahydroquinoline derivatives.
Substitution: Various substituted decahydroquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chlorodecahydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used as an intermediate in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Chlorodecahydroquinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule. Studies have shown that quinoline derivatives can interfere with DNA replication and protein synthesis, making them effective against certain pathogens .
Comparison with Similar Compounds
Quinoline: The parent compound with a similar ring structure but without the chlorine atom.
4-Hydroxyquinoline: Another derivative with a hydroxyl group instead of chlorine.
Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.
Uniqueness: 4-Chlorodecahydroquinoline is unique due to its specific substitution pattern and hydrogenation state. This gives it distinct chemical properties and reactivity compared to other quinoline derivatives. Its chlorine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-chloro-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h7-9,11H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRZSBDOSLQQRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(CCN2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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